molecular formula C24H22N4OS B11991539 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11991539
M. Wt: 414.5 g/mol
InChI Key: DPKURUSOSXENKA-NLRVBDNBSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzimidazole ring, a sulfanyl group, and an acetohydrazide moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Ring: The initial step involves the synthesis of the benzimidazole ring, which can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This reaction is usually carried out in the presence of a base such as sodium hydroxide.

    Formation of Acetohydrazide Moiety: The final step involves the condensation of the sulfanyl-substituted benzimidazole with an appropriate hydrazide derivative under reflux conditions to form the acetohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine bond in the acetohydrazide moiety, converting it to an amine.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for material science.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their function. The acetohydrazide moiety can interact with various biological molecules, further enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide stands out due to its specific structural features, such as the phenylethylidene group. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C24H22N4OS/c1-18(20-12-6-3-7-13-20)26-27-23(29)17-30-24-25-21-14-8-9-15-22(21)28(24)16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3,(H,27,29)/b26-18+

InChI Key

DPKURUSOSXENKA-NLRVBDNBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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